L-Cystine, N,N'-bis(1-oxohexadecyl)-

Catalog No.
S526251
CAS No.
17627-10-0
M.F
C38H72N2O6S2
M. Wt
717.1 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Cystine, N,N'-bis(1-oxohexadecyl)-

CAS Number

17627-10-0

Product Name

L-Cystine, N,N'-bis(1-oxohexadecyl)-

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-(hexadecanoylamino)ethyl]disulfanyl]-2-(hexadecanoylamino)propanoic acid

Molecular Formula

C38H72N2O6S2

Molecular Weight

717.1 g/mol

InChI

InChI=1S/C38H72N2O6S2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35(41)39-33(37(43)44)31-47-48-32-34(38(45)46)40-36(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3,(H,39,41)(H,40,42)(H,43,44)(H,45,46)/t33-,34-/m0/s1

InChI Key

JIUGOZSZLYKDDH-AQOUDTPCSA-N

SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O

Solubility

Soluble in DMSO

Synonyms

Dipalmitoyl cystine; Palmitoyl cystine;

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CSSCC(C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCCCCCC)C(=O)O

Description

The exact mass of the compound L-Cystine, N,N'-bis(1-oxohexadecyl)- is 716.4832 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Antistatic. However, this does not mean our product can be used or applied in the same or a similar way.

L-Cystine, N,N'-bis(1-oxohexadecyl)- is a complex compound derived from the amino acid cystine, which itself is formed by the oxidation of two cysteine molecules linked by a disulfide bond. Cystine plays a crucial role in protein structure and function, serving as a site for redox reactions and contributing to the stability of protein conformations. The specific structure of L-Cystine, N,N'-bis(1-oxohexadecyl)- suggests it has long hydrocarbon chains attached to the nitrogen atoms, which may influence its solubility and biological interactions.

Typical of thiol compounds due to its disulfide bond. The oxidation of cysteine to form cystine can be represented as:

2Cysteine+0.5O2Cystine+H2O2\text{Cysteine}+0.5\text{O}_2\rightarrow \text{Cystine}+\text{H}_2\text{O}

In biological systems, L-Cystine can be reduced back to cysteine under reducing conditions, such as in the presence of thiols like dithiothreitol or mercaptoethanol:

Cystine+2RSH2Cysteine+RSSR\text{Cystine}+2\text{RSH}\rightarrow 2\text{Cysteine}+\text{RSSR}

Additionally, the hydrolysis of the ester bonds in L-Cystine, N,N'-bis(1-oxohexadecyl)- can yield fatty acids and other products.

L-Cystine exhibits several biological activities primarily related to its role in protein structure and function. It is involved in:

  • Antioxidant Defense: As a precursor to glutathione, L-Cystine contributes to cellular antioxidant capacity.
  • Protein Stabilization: The disulfide bonds formed by L-Cystine are critical for maintaining the tertiary and quaternary structures of proteins.
  • Detoxification: It plays a role in detoxifying heavy metals through its thiol groups.

Studies have also indicated that L-Cystine may influence neurotransmission and has potential therapeutic effects in conditions like cystic fibrosis due to its mucolytic properties .

L-Cystine can be synthesized through several methods:

  • Oxidation of Cysteine: The most straightforward method involves oxidizing cysteine using mild oxidizing agents such as hydrogen peroxide or iodine.
  • Chemical Synthesis: Chemical methods may involve coupling reactions where cysteine derivatives are reacted with fatty acid derivatives to form L-Cystine with long hydrocarbon chains.
  • Biotechnological Approaches: Fermentation processes using specific strains of bacteria or yeast can produce L-Cystine from simpler substrates.

L-Cystine has various applications across different fields:

  • Nutritional Supplements: Used for its antioxidant properties and potential benefits in skin health and aging.
  • Pharmaceuticals: Incorporated into formulations for treating conditions like cystic fibrosis and chronic obstructive pulmonary disease due to its mucolytic properties.
  • Cosmetics: Included in skin care products for improving skin elasticity and reducing age spots.

Research on L-Cystine's interactions indicates it may influence various biochemical pathways:

  • Glutathione Metabolism: L-Cystine serves as a precursor for glutathione synthesis, affecting oxidative stress responses.
  • Neurotransmitter Modulation: Some studies suggest that L-Cystine might act as a modulator in GABAergic neurotransmission, impacting mood and anxiety levels .
  • Drug Interactions: It may enhance the efficacy of certain drugs by improving cellular uptake or acting synergistically with other antioxidants.

Several compounds share structural or functional similarities with L-Cystine. Here are some notable examples:

Compound NameStructure/FunctionalityUnique Features
CysteamineA thiol compound that acts as a reducing agentContains a primary amine group
N-AcetylcysteineA derivative of cysteine with enhanced bioavailabilityStrong antioxidant properties
GlutathioneA tripeptide that includes cysteineMajor intracellular antioxidant
DithiothreitolA reducing agent used in biochemistryReduces disulfide bonds
HomocysteineA sulfur-containing amino acid related to cysteineInvolved in methionine metabolism

L-Cystine's unique aspect lies in its long hydrocarbon chains which may enhance lipid solubility compared to other similar compounds, potentially affecting its absorption and bioactivity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

13.5

Exact Mass

716.4832

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

S7NI60Y64I

Other CAS

17627-10-0

Wikipedia

Dipalmitoyl cystine

Use Classification

Cosmetics -> Antistatic

General Manufacturing Information

L-Cystine, N,N'-bis(1-oxohexadecyl)-: INACTIVE

Dates

Modify: 2024-02-18
1: Schott H, Seeling R, Hengartner H, Schwendener RA. Palmitoyl derivatives of L-cysteine, cysteamine, L-cystine, cystamine and their incorporation into the bilayers of unilamellar liposomes. Biochim Biophys Acta. 1988 May 9;940(1):127-35. PubMed PMID: 3365427.

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